(Dab7)-leiurotoxin I (Dab7)-leiurotoxin I High affinity, selective KCa2.2 (SK2) channel blocker (Kd = 3.8 nM). Exhibits >200-fold selectivity for KCa2.2 over KCa2.1, KCa2.3, KCa3.1, IK, Kv and Kir2.1. Increases theta-burst responses and increases LTP in rat hippocampal slices in vitro. Convulsive in vivo.
Brand Name: Vulcanchem
CAS No.: 1061556-49-7
VCID: VC0013340
InChI: InChI=1S/C141H236N46O39S6/c1-16-74(14)111-138(225)159-58-107(194)163-94(54-109(197)198)129(216)164-79(31-21-24-41-143)120(207)180-97-61-227-228-62-98-133(220)167-83(35-37-103(147)190)121(208)175-91(50-72(10)11)126(213)179-96(60-189)131(218)185-99(63-229-231-65-101(183-122(209)84(168-134(97)221)36-38-108(195)196)136(223)186-110(73(12)13)139(226)170-80(32-22-25-42-144)118(205)171-86(112(149)199)52-77-55-154-67-160-77)132(219)166-82(34-27-45-156-141(152)153)119(206)178-95(59-188)130(217)174-88(47-69(4)5)115(202)158-57-106(193)162-89(48-70(6)7)124(211)173-87(46-68(2)3)114(201)157-56-105(192)161-78(30-20-23-40-142)116(203)182-102(137(224)187-111)66-232-230-64-100(184-127(214)92(172-113(200)75(15)146)51-76-28-18-17-19-29-76)135(222)177-93(53-104(148)191)128(215)176-90(49-71(8)9)125(212)165-81(33-26-44-155-140(150)151)117(204)169-85(39-43-145)123(210)181-98/h17-19,28-29,55,67-75,78-102,110-111,188-189H,16,20-27,30-54,56-66,142-146H2,1-15H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t74-,75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-/m0/s1
SMILES: CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC4=CN=CN4)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O
Molecular Formula: C141H236N46O39S6
Molecular Weight: 3392.082

(Dab7)-leiurotoxin I

CAS No.: 1061556-49-7

VCID: VC0013340

Molecular Formula: C141H236N46O39S6

Molecular Weight: 3392.082

* For research use only. Not for human or veterinary use.

(Dab7)-leiurotoxin I - 1061556-49-7

Description

(Dab7)-Leiurotoxin I, also known as Lei-Dab7, is a modified version of Leiurotoxin I, a potent scorpion toxin that inhibits small-conductance calcium-activated potassium channels (SK channels). Leiurotoxin I, originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is known for its ability to block SK channels, which play a crucial role in neuronal signaling and hyperpolarization following action potentials . The modification to create Lei-Dab7 involves replacing a single residue with the unnatural amino acid diaminobutonoic acid, resulting in a compound with high selectivity for SK2 channels .

Binding Characteristics

Lei-Dab7 exhibits competitive binding with apamin, another SK channel blocker, but with a significantly higher selectivity for SK2 channels. Studies have shown that Lei-Dab7 can fully compete with apamin for binding sites on brain sections, indicating its potential as a tool for studying SK2-specific functions .

Effects on Learning and Memory

Research using Lei-Dab7 and apamin has explored their roles in learning and memory. While apamin enhances new odor association learning by blocking SK2 and SK3 channels, Lei-Dab7, which selectively blocks SK2 channels, does not significantly affect these processes. This suggests that SK3 channels may play a critical role in memory modulation .

Therapeutic Potential

The specificity of Lei-Dab7 for SK2 channels makes it a valuable tool for studying the therapeutic potential of targeting these channels. SK channels are involved in various physiological processes, and their dysregulation is linked to several neurological conditions. Thus, compounds like Lei-Dab7 could aid in developing targeted therapies for these conditions .

Table 1: Comparison of Lei-Dab7 and Apamin Binding Characteristics

CompoundSK Channel SpecificityBinding Affinity
Lei-Dab7SK2 selectiveHigh
ApaminSK2 and SK3High

Table 2: Effects on Learning and Memory

CompoundEffect on Learning and Memory
Lei-Dab7No significant effect
ApaminEnhances new odor association
CAS No. 1061556-49-7
Product Name (Dab7)-leiurotoxin I
Molecular Formula C141H236N46O39S6
Molecular Weight 3392.082
IUPAC Name 3-[(1R,4S,7R,12R,15S,18S,21S,27S,30S,36S,39R,44R,47S,50S,53S,56S,59R,66S,69S,75S,80S,83S,86S)-7-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-36,66-bis(4-aminobutyl)-56-(2-aminoethyl)-47-(2-amino-2-oxoethyl)-80-(3-amino-3-oxopropyl)-44-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-75-[(2S)-butan-2-yl]-15,53-bis(3-carbamimidamidopropyl)-69-(carboxymethyl)-18,86-bis(hydroxymethyl)-21,27,30,50,83-pentakis(2-methylpropyl)-2,5,13,16,19,22,25,28,31,34,37,45,48,51,54,57,65,68,71,74,77,78,81,84,87-pentacosaoxo-9,10,41,42,61,62-hexathia-3,6,14,17,20,23,26,29,32,35,38,46,49,52,55,58,64,67,70,73,76,79,82,85,88-pentacosazatricyclo[37.24.14.1112,59]octaoctacontan-4-yl]propanoic acid
Standard InChI InChI=1S/C141H236N46O39S6/c1-16-74(14)111-138(225)159-58-107(194)163-94(54-109(197)198)129(216)164-79(31-21-24-41-143)120(207)180-97-61-227-228-62-98-133(220)167-83(35-37-103(147)190)121(208)175-91(50-72(10)11)126(213)179-96(60-189)131(218)185-99(63-229-231-65-101(183-122(209)84(168-134(97)221)36-38-108(195)196)136(223)186-110(73(12)13)139(226)170-80(32-22-25-42-144)118(205)171-86(112(149)199)52-77-55-154-67-160-77)132(219)166-82(34-27-45-156-141(152)153)119(206)178-95(59-188)130(217)174-88(47-69(4)5)115(202)158-57-106(193)162-89(48-70(6)7)124(211)173-87(46-68(2)3)114(201)157-56-105(192)161-78(30-20-23-40-142)116(203)182-102(137(224)187-111)66-232-230-64-100(184-127(214)92(172-113(200)75(15)146)51-76-28-18-17-19-29-76)135(222)177-93(53-104(148)191)128(215)176-90(49-71(8)9)125(212)165-81(33-26-44-155-140(150)151)117(204)169-85(39-43-145)123(210)181-98/h17-19,28-29,55,67-75,78-102,110-111,188-189H,16,20-27,30-54,56-66,142-146H2,1-15H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t74-,75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-/m0/s1
Standard InChIKey WEAKAAPTOACABK-HOSVXTCQSA-N
SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC4=CN=CN4)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O
Appearance White lyophilized solidPurity rate: > 95%AA sequence: Ala-Phe-Cys3-Asn-Leu-Arg-Dab-Cys8-Gln-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Asp-Lys-Cys26-Glu-Cys28-Val-Lys-His-NH2Disulfide bonds between: Cys3-Cys21, Cys8-Cys 26 and Cys12-Cys28Length (aa) : 31
PubChem Compound 131843686
Last Modified Aug 15 2023

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